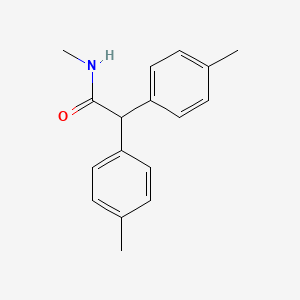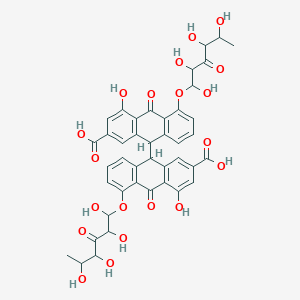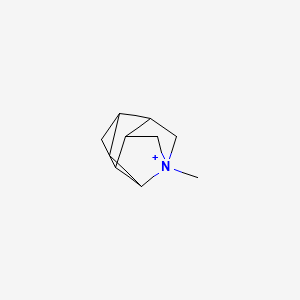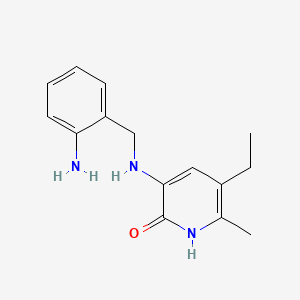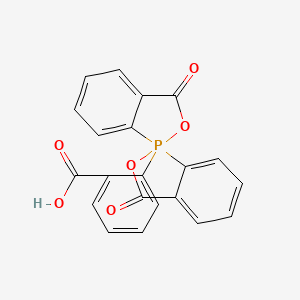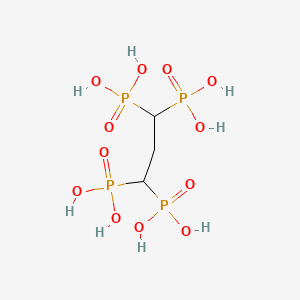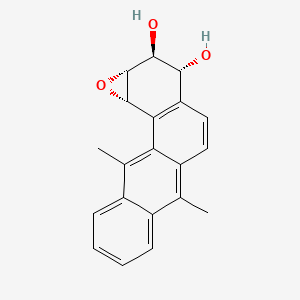
syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide is a metabolically activated form of 7,12-dimethylbenz(a)anthracene, a polycyclic aromatic hydrocarbon known for its potent carcinogenic properties. This compound is significant in cancer research due to its ability to form DNA adducts, leading to mutations and tumor initiation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of syn-7,12-dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide involves multiple steps. Initially, 7,12-dimethylbenz(a)anthracene undergoes metabolic activation to form 7,12-dimethylbenz(a)anthracene-3,4-dihydrodiol. This intermediate is then further oxidized to form the 1,2-epoxide derivative. The reaction conditions typically involve the use of specific enzymes such as cytochrome P450 .
Industrial Production Methods
Industrial production of this compound is not common due to its highly carcinogenic nature. in research settings, it is synthesized in controlled environments using the aforementioned methods to ensure safety and precision .
化学反応の分析
Types of Reactions
syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide primarily undergoes reactions that involve the formation of DNA adducts. These reactions include:
Oxidation: The compound can be further oxidized to form more reactive intermediates.
Substitution: It can react with nucleophilic sites on DNA, leading to the formation of stable adducts.
Common Reagents and Conditions
The reactions typically occur in the presence of enzymes such as cytochrome P450, which facilitate the oxidation and subsequent formation of the epoxide. The conditions are usually physiological, mimicking the environment within living organisms .
Major Products Formed
The major products formed from these reactions are DNA adducts, which are stable complexes between the compound and DNA. These adducts are critical in the initiation of carcinogenesis .
科学的研究の応用
syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the mechanisms of polycyclic aromatic hydrocarbon metabolism and the formation of reactive intermediates.
Biology: Investigating the interactions between carcinogens and DNA, and understanding the molecular basis of mutagenesis.
Medicine: Exploring the pathways of chemical carcinogenesis and developing potential interventions to prevent or treat cancer.
Industry: Although not widely used industrially, it serves as a model compound in the development of safety protocols for handling carcinogenic substances
作用機序
The compound exerts its effects through the formation of DNA adducts. The epoxide group reacts with nucleophilic sites on DNA, primarily adenine and guanine bases, forming stable adducts. These adducts can cause mutations by mispairing during DNA replication. The primary molecular target is the H-ras gene, where mutations at codon 61 are commonly observed. This leads to the activation of oncogenes and initiation of tumorigenesis .
類似化合物との比較
Similar Compounds
7,12-Dimethylbenz(a)anthracene: The parent compound, which is also a potent carcinogen.
anti-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide: Another diastereomer of the compound with similar carcinogenic properties.
Uniqueness
syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide is unique due to its specific stereochemistry, which influences its reactivity and the types of DNA adducts it forms. This stereochemistry plays a crucial role in its ability to induce specific mutations in the H-ras gene, making it a valuable compound in cancer research .
特性
CAS番号 |
86941-59-5 |
|---|---|
分子式 |
C20H18O3 |
分子量 |
306.4 g/mol |
IUPAC名 |
(3S,5R,6S,7R)-12,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |
InChI |
InChI=1S/C20H18O3/c1-9-11-5-3-4-6-12(11)10(2)15-13(9)7-8-14-16(15)19-20(23-19)18(22)17(14)21/h3-8,17-22H,1-2H3/t17-,18+,19+,20-/m1/s1 |
InChIキー |
SZIWZGXOWBSPTO-FUMNGEBKSA-N |
異性体SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)[C@H]5[C@H](O5)[C@H]([C@@H]3O)O |
正規SMILES |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C5C(O5)C(C3O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



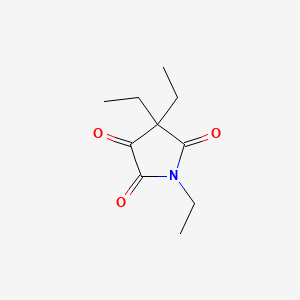
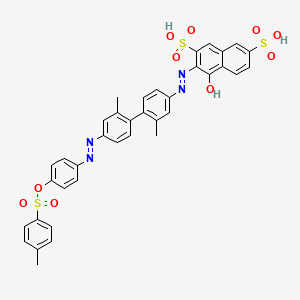
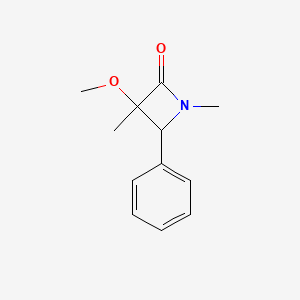


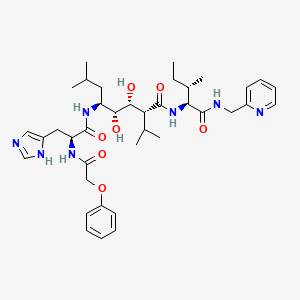
![2-Methyl-1-[2-(2-methylpropanoyl)diazepan-1-yl]propan-1-one](/img/structure/B12799092.png)
